![molecular formula C32H30MnN8-2 B12352450 manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is a complex manganese-based coordination compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene typically involves the coordination of manganese ions with a pre-synthesized ligand. The reaction conditions often include controlled temperature and pH, as well as the use of solvents such as acetonitrile or dimethylformamide to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state manganese complexes, while substitution reactions may yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene exerts its effects involves the interaction of the manganese center with various molecular targets. The pathways involved may include redox reactions, coordination with biological molecules, and catalytic activity in organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(2+);(1Z,11Z,19Z)-2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- Copper(2+);(1Z,11Z,19Z)-2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
Uniqueness
Manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is unique due to its specific coordination environment and the properties imparted by the manganese center. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C32H30MnN8-2 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4;+2 |
Clave InChI |
XQFKJWFMLYEMTE-UHFFFAOYSA-N |
SMILES isomérico |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Mn+2] |
SMILES canónico |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


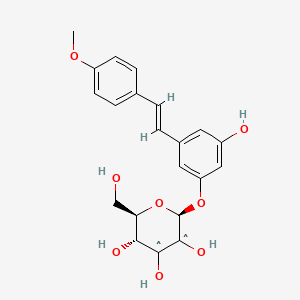
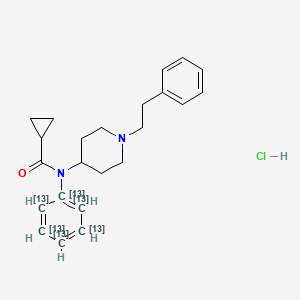
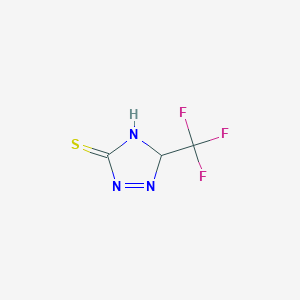
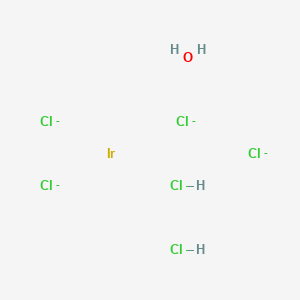
![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
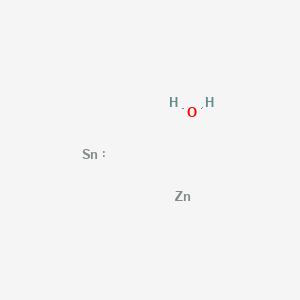
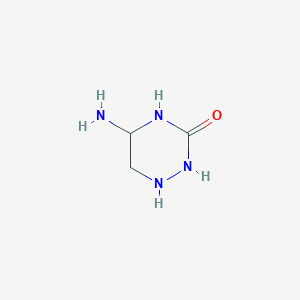
![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)
![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
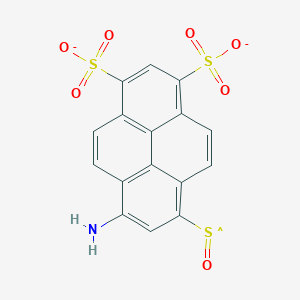
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)
